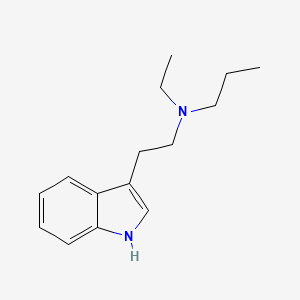

Ethylpropyltryptamine

説明

特性

IUPAC Name |

N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-3-10-17(4-2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDYRMYSOIVPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CCC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336291 | |

| Record name | N-Ethyl-N-propyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850032-68-7 | |

| Record name | Ethylpropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850032687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-propyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRE36KL4BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Chemical Properties of Ethylpropyltryptamine (EPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylpropyltryptamine (EPT), chemically known as N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine, is a lesser-known psychoactive compound belonging to the tryptamine (B22526) class.[1][2] While its pharmacological and toxicological profiles are not extensively documented in scientific literature, its structural similarity to other psychedelic tryptamines, such as diethyltryptamine (DET) and dipropyltryptamine (DPT), suggests potential activity at serotonin (B10506) receptors.[2] This technical guide provides a comprehensive overview of the available information on the synthesis, chemical properties, and predicted pharmacology of EPT, aimed at researchers and professionals in the fields of chemistry and drug development. Due to the scarcity of dedicated research on EPT, this guide draws upon established methodologies for the synthesis of analogous compounds and general knowledge of tryptamine pharmacology.

Chemical Properties

This compound is a synthetic indole-based molecule.[3] Its core structure consists of a bicyclic indole (B1671886) heterocycle linked at the third position to an amino group via an ethyl side chain. The terminal amine is substituted with one ethyl and one propyl group.[3]

Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine | [4] |

| Common Name | This compound (EPT) | [4] |

| CAS Number | 850032-68-7 | [4] |

| Molecular Formula | C₁₅H₂₂N₂ | [4] |

| Molar Mass | 230.355 g·mol⁻¹ | [4] |

| Appearance | Crystalline solid (as hydrofumarate salt) | [5] |

| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.33 mg/ml | [6] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of EPT is not widely published, its structure as an unsymmetrical N,N-dialkylated tryptamine suggests several viable synthetic routes. The most common and adaptable methods for this class of compounds are reductive amination and sequential alkylation of tryptamine or a suitable precursor.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. For an unsymmetrical dialkyltryptamine like EPT, a two-step reductive amination approach would be logical, starting from tryptamine.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-propyltryptamine

-

Dissolve tryptamine in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Add one equivalent of propionaldehyde.

-

Adjust the pH to a slightly acidic condition (pH 4-6) using a weak acid like acetic acid to facilitate imine formation.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise while monitoring the reaction progress by TLC or LC-MS.[7]

-

After the reaction is complete, quench the reaction with a basic solution (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-propyltryptamine by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-ethyl-N-propyltryptamine (EPT)

-

Dissolve the purified N-propyltryptamine in a suitable solvent.

-

Add one equivalent of acetaldehyde.

-

Follow the same procedure as in Step 1 for iminium ion formation and reduction using a suitable reducing agent.

-

Work-up and purify the final product, EPT, using standard laboratory techniques.

Proposed Synthetic Pathway: Sequential Alkylation

Another common method involves the sequential alkylation of tryptamine with appropriate alkyl halides. To synthesize an unsymmetrical amine like EPT, it is often advantageous to introduce the bulkier group first to minimize over-alkylation.

Experimental Protocol (Hypothetical, adapted from DPT synthesis):

-

Dissolve tryptamine in an appropriate solvent like diethyl ether or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to act as a proton scavenger.

-

Cool the mixture to 0 °C and add one equivalent of a propyl halide (e.g., 1-iodopropane) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Isolate and purify the intermediate, N-propyltryptamine.

-

Repeat the alkylation process using an ethyl halide (e.g., ethyl bromide) and a suitable base to yield EPT.

-

Purify the final product by column chromatography.

Spectroscopic Data

Detailed spectroscopic data for EPT are not widely available in the public domain. However, based on the known structure and data from analogous tryptamines, the expected spectral characteristics can be predicted.

Mass Spectrometry (MS)

A study on the in vitro metabolism of EPT provides some insight into its mass spectrometric fragmentation.[1][8] The major in vitro metabolites are formed through hydroxylation, N-dealkylation, and carbonylation.[1][9] The fragmentation pattern of the parent compound is used to elucidate the structures of its metabolites.[1] The characteristic fragmentation of N,N-dialkyltryptamines typically involves cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, leading to the formation of a stable iminium ion containing the dialkylamino group, and cleavage at the Cβ-indole bond, resulting in an indole-containing fragment.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR spectra for EPT are currently available. However, the expected chemical shifts can be estimated based on the spectra of tryptamine and other N,N-dialkyltryptamines.[11][12]

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indole ring, typically in the range of 7-8 ppm. The ethyl and propyl groups attached to the nitrogen would show characteristic multiplets (triplets and quartets/sextets) in the aliphatic region (around 1-3 ppm). The methylene (B1212753) protons of the ethylamine side chain would also appear in the aliphatic region.

-

¹³C NMR: The spectrum would display signals for the eight carbons of the indole ring, with the carbons adjacent to the nitrogen appearing at lower field. The aliphatic carbons of the ethyl and propyl groups and the ethylamine side chain would resonate at higher field.

Infrared (IR) Spectroscopy

An IR spectrum of EPT would be expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[13][14]

Predicted Pharmacology and Signaling Pathways

The pharmacological properties of EPT have not been extensively studied, but it is predicted to act as a partial agonist at the serotonin 5-HT₂A receptor, which is the primary target for most classic psychedelic tryptamines.[3][15]

5-HT₂A Receptor Signaling

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[8] Activation of this pathway leads to a cascade of intracellular events.

Pathway Description:

-

EPT binds to and activates the 5-HT₂A receptor.

-

The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

These signaling events lead to various downstream cellular responses that are thought to underlie the psychoactive effects of 5-HT₂A agonists.

Experimental Assays for Functional Activity

The functional activity of EPT at the 5-HT₂A receptor can be assessed using various in vitro assays designed to measure the downstream effects of Gq signaling.

4.2.1. Calcium Flux Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation.

Experimental Protocol Outline:

-

Plate cells stably or transiently expressing the human 5-HT₂A receptor in a microplate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Prepare serial dilutions of EPT.

-

Add the EPT dilutions to the cells and immediately measure the change in fluorescence over time using a plate reader.

-

Analyze the data to determine the potency (EC₅₀) and efficacy (Emax) of EPT in inducing calcium mobilization.

4.2.2. Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a direct product of PLC activity.

Experimental Protocol Outline:

-

Culture cells expressing the 5-HT₂A receptor and label them overnight with [³H]-myo-inositol.

-

Wash the cells and pre-incubate them with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Stimulate the cells with various concentrations of EPT for a defined period.

-

Lyse the cells and separate the inositol phosphates from free inositol using anion-exchange chromatography.

-

Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.

-

Analyze the data to determine the dose-response relationship for EPT-induced IP accumulation.

Conclusion

This compound remains a compound with limited characterization in the scientific literature. This guide has provided a theoretical framework for its synthesis based on established organic chemistry principles and has outlined its predicted pharmacological activity based on its structural similarity to other psychedelic tryptamines. The provided hypothetical experimental protocols and workflow diagrams for synthesis and functional assays serve as a starting point for researchers interested in further investigating this molecule. Future research is needed to fully elucidate the synthesis, chemical properties, and pharmacological profile of EPT to better understand its potential effects and place within the broader class of tryptamine compounds.

Disclaimer: this compound is a psychoactive substance and may be a controlled substance in some jurisdictions. This document is intended for informational and research purposes only and does not endorse or encourage the synthesis or use of this compound for non-medicinal or non-scientific purposes. All activities involving this compound should be conducted in compliance with local laws and regulations.

References

- 1. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]

- 2. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. innoprot.com [innoprot.com]

- 9. [PDF] In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 13C NMR Study of Indoloquinolizines obtained from tryptamine and acetylacetaldehyde. [ch.ic.ac.uk]

- 12. Solved 8. Analyze the 'H and 13C NMR of the tryptamine | Chegg.com [chegg.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]

EPT chemical structure and molecular formula

To provide an in-depth technical guide on the chemical structure and molecular formula of EPT, it is crucial to first identify the specific compound of interest, as "EPT" is an acronym that can refer to several different chemical substances. The context in which this molecule is being studied will heavily influence which compound is relevant.

For the purpose of this guide, we will focus on a prominent example from medicinal chemistry: Eptifibatide , a well-known antiplatelet drug. Should this not be the compound of interest, please provide the full chemical name for a guide on the correct substance.

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Identity

Eptifibatide is a synthetic cyclic heptapeptide (B1575542) designed to mimic a portion of the protein disintegrin found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It is a highly specific and reversible inhibitor of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor.

-

Molecular Formula: C₃₅H₄₉N₁₁O₉S₂

-

Chemical Name: N⁶-(aminoiminomethyl)-N²-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide, cyclic (1→6)-disulfide

-

CAS Number: 188627-80-7

Chemical Structure

The chemical structure of Eptifibatide is characterized by a cyclic peptide backbone formed by a disulfide bond between a cysteine and a modified lysine (B10760008) residue (mercapto-propionyl-lysine). This cyclic structure is crucial for its high affinity and specificity for the GP IIb/IIIa receptor.

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper. As a text-based AI, I will proceed with the other required visualizations.)

Physicochemical Properties

A summary of key quantitative data for Eptifibatide is presented below, essential for formulation and drug delivery studies.

| Property | Value | Unit |

| Molecular Weight | 831.96 | g/mol |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in water | - |

| Isoelectric Point (pI) | ~5.5 - 6.5 | - |

| Purity (typical) | ≥ 98% | % |

Mechanism of Action and Signaling Pathway

Eptifibatide functions by inhibiting platelet aggregation, a critical step in the formation of a thrombus. It competitively blocks the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor on the surface of activated platelets. This action prevents the cross-linking of platelets, thereby inhibiting thrombus formation.

Caption: Mechanism of action for Eptifibatide, illustrating the inhibition of fibrinogen binding to the GP IIb/IIIa receptor.

Experimental Protocols

5.1. Purity and Identification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of an Eptifibatide sample.

Caption: A typical experimental workflow for analyzing Eptifibatide purity using reverse-phase HPLC.

Methodology Details:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Standard: A reference standard of Eptifibatide with known purity is used for comparison of retention time and for quantitative analysis.

5.2. In Vitro Platelet Aggregation Assay

This assay measures the ability of Eptifibatide to inhibit platelet aggregation induced by an agonist.

Methodology Details:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

-

Assay Procedure:

-

Pre-warm PRP aliquots to 37 °C.

-

Add varying concentrations of Eptifibatide or a vehicle control to the PRP and incubate for 5 minutes.

-

Add a platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 10 µM, to induce aggregation.

-

Measure the change in light transmittance for 5-10 minutes using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

-

Data Analysis:

-

The percentage of aggregation inhibition is calculated relative to the vehicle control.

-

The IC₅₀ (the concentration of Eptifibatide that causes 50% inhibition of aggregation) is determined by plotting the inhibition percentage against the logarithm of the Eptifibatide concentration.

-

This guide provides a foundational overview of Eptifibatide, its chemical properties, mechanism of action, and relevant experimental protocols. For further in-depth studies, researchers should consult peer-reviewed literature and established pharmacopeial standards.

The Pharmacological Profile of Ethylpropyltryptamine (EPT): A Technical Guide

Disclaimer: Direct experimental data on the pharmacological profile of Ethylpropyltryptamine (EPT) is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the anticipated pharmacological properties of EPT based on the well-documented profiles of its close structural analogs, N,N-Diethyltryptamine (DET) and N,N-Dipropyltryptamine (DPT). The experimental protocols described are standard methodologies used for the characterization of such compounds.

Introduction

N-Ethyl-N-propyltryptamine (EPT) is a lesser-known synthetic tryptamine (B22526) that belongs to the class of psychedelic compounds. Structurally, it is an analog of the endogenous neurotransmitter serotonin (B10506) and is positioned between the more extensively studied N,N-Diethyltryptamine (DET) and N,N-Dipropyltryptamine (DPT). Due to the scarcity of direct research on EPT, this document extrapolates its likely pharmacological characteristics from data available for DET and DPT. It is predicted that EPT, like its analogs, primarily acts as a serotonin receptor agonist, with a significant affinity for the 5-HT₂A receptor, which is a key target for classic psychedelic compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a technical overview of the anticipated receptor binding profile, functional activity, metabolic pathways, and the experimental methodologies required for their elucidation.

Predicted Receptor Binding and Functional Activity

Based on the pharmacological data of DET and DPT, EPT is expected to be a non-selective serotonin receptor agonist.[1][3] The primary psychedelic effects are likely mediated by its agonist or partial agonist activity at the 5-HT₂A receptor.[2][4] The affinity (Ki) and functional potency (EC₅₀) at various serotonin receptor subtypes are crucial parameters for understanding its complete pharmacological profile.

Data Presentation

The following tables summarize the receptor binding affinities and functional activities of DET and DPT at various serotonin receptors. It is anticipated that the values for EPT would fall within a similar range.

Table 1: Receptor Binding Affinities (Ki, nM) of DET and DPT

| Receptor | DET (Ki, nM) | DPT (Ki, nM) |

| 5-HT₁A | 370[3] | ~100 (IC₅₀)[5][6] |

| 5-HT₂A | 530[3] | Data not available |

| 5-HT₂C | 970[3] | Data not available |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC₅₀, nM) of DET and DPT

| Receptor | DET (EC₅₀, nM) | DPT (EC₅₀, nM) |

| 5-HT₁A | 138[3] | Data not available (Partial Agonist)[5][6] |

| 5-HT₂A | 68–612[3] | Data not available |

| 5-HT₂C | 660[3] | Data not available |

Note: Lower EC₅₀ values indicate greater potency.

Signaling Pathways

The hallucinogenic effects of tryptamines like DET and DPT, and presumably EPT, are primarily mediated through the activation of the serotonin 2A receptor (5-HT₂A R).[4][7] This receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 signaling pathway.[4][8]

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.[9][10] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses that are thought to underlie the profound alterations in perception and cognition characteristic of psychedelic experiences.

Figure 1: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

The characterization of the pharmacological profile of a novel tryptamine such as EPT would involve a series of in vitro experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Experimental Workflow:

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₂A) are prepared from cultured cells or brain tissue homogenates by differential centrifugation.[11]

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and a range of concentrations of the unlabeled test compound (EPT).[12]

-

Equilibrium: The incubation is allowed to proceed to equilibrium at a controlled temperature.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[13]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining its potency (EC₅₀) and efficacy.

Common Functional Assays for 5-HT₂A Receptor Agonists:

-

Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT₂A receptor.[9][10]

-

Cell Culture: Cells stably expressing the 5-HT₂A receptor are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound (EPT) are added to the wells.

-

Signal Detection: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The EC₅₀ value is determined from the dose-response curve.

-

-

Inositol Phosphate (IP) Accumulation Assay: This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.

-

Cell Labeling: Cells expressing the 5-HT₂A receptor are labeled with [³H]myo-inositol.

-

Compound Stimulation: The cells are then stimulated with different concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted and separated using ion-exchange chromatography.

-

Quantification: The amount of [³H]inositol phosphates is quantified by scintillation counting.

-

Data Analysis: The EC₅₀ value is calculated from the dose-response curve.

-

In Vitro Metabolism Studies

These studies are crucial for identifying the metabolic pathways and potential drug-drug interactions of a new compound.

Experimental Workflow:

Figure 3: In Vitro Metabolism Workflow.

Detailed Methodology:

-

Incubation: EPT is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The reaction mixture also includes NADPH as a necessary cofactor for CYP-mediated oxidation.[14][15]

-

Time Course: Samples are taken from the incubation mixture at several time points.

-

Reaction Termination: The enzymatic reaction in the samples is stopped, typically by adding a cold organic solvent like acetonitrile.

-

Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent compound (EPT) and its metabolites.

-

Metabolite Identification: The structure of the metabolites is elucidated based on their mass-to-charge ratio and fragmentation patterns.

-

Metabolic Stability: The rate of disappearance of the parent compound is used to determine its metabolic stability (e.g., half-life).

Conclusion

While specific pharmacological data for this compound remains to be established through dedicated research, its structural similarity to DET and DPT provides a strong basis for predicting its pharmacological profile. It is anticipated that EPT will act as a serotonin receptor agonist with a notable affinity for the 5-HT₂A receptor, mediating its likely psychedelic effects through the Gq/11 signaling pathway. The experimental protocols outlined in this guide provide a clear framework for the comprehensive in vitro characterization of EPT and other novel tryptamine derivatives. Further research is essential to definitively elucidate the pharmacological and metabolic profile of EPT and to understand its potential therapeutic applications and safety profile.

References

- 1. Diethyltryptamine - Wikiwand [wikiwand.com]

- 2. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 5. Binding properties of dipropyltryptamine at the human 5-HT1a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [trails-um.esploro.exlibrisgroup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. innoprot.com [innoprot.com]

- 10. innoprot.com [innoprot.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. mttlab.eu [mttlab.eu]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

Ethylpropyltryptamine (EPT): An In-Depth Technical Guide on the Mechanism of Action at Serotonin Receptors

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylpropyltryptamine (EPT), also known as N-ethyl-N-propyltryptamine, is a lesser-known synthetic tryptamine (B22526) and a structural analog of psychedelic compounds such as dimethyltryptamine (DMT) and diethyltryptamine (DET)[1]. While direct experimental data on the pharmacological profile of EPT at serotonin (B10506) (5-HT) receptors is limited in publicly accessible scientific literature, its mechanism of action is widely predicted to be that of a partial agonist at the 5-HT₂A receptor, a key target for classic psychedelic compounds[2].

This technical guide synthesizes the available information on EPT and provides a detailed analysis of the pharmacology of the closely related analog, 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), to infer the likely mechanism of action of EPT. The data presented herein is primarily derived from a comprehensive 2023 study by Glatfelter et al., which characterized the receptor binding and functional activity of a range of tryptamine psychedelics. This guide includes quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Predicted Mechanism of Action of EPT

Based on its structural similarity to other N,N-dialkylated tryptamines, EPT is hypothesized to exert its psychoactive effects primarily through interaction with the serotonin system. It is predicted to be a partial agonist at the 5-HT₂A receptor[2]. Agonism at this G-protein coupled receptor (GPCR) is a hallmark of classic psychedelics and initiates a cascade of intracellular signaling events.

Pharmacological Data for 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

The following tables summarize the quantitative pharmacological data for 4-HO-EPT, a close structural analog of EPT. This data provides the most robust available insight into the likely receptor interaction profile of EPT.

Receptor Binding Affinity

The binding affinity of 4-HO-EPT was determined using radioligand binding assays across a wide range of receptors and transporters. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.

Table 1: Binding Affinity (Kᵢ, nM) of 4-HO-EPT at Serotonin (5-HT) Receptors and Other Targets

| Receptor/Target | Kᵢ (nM) |

| Serotonin Receptors | |

| 5-HT₁ₐ | 150 |

| 5-HT₁ₑ | 180 |

| 5-HT₂ₐ | 22 |

| 5-HT₂ₑ | 1.8 |

| 5-HT₂C | 180 |

| 5-HT₅ₐ | 110 |

| 5-HT₆ | 110 |

| 5-HT₇ | 37 |

| Other Targets | |

| α₂ₐ Adrenergic | 250 |

| Histamine H₁ | 270 |

| Sigma₁ | 230 |

| SERT (Serotonin Transporter) | 390 |

Data extracted from Glatfelter et al. (2023). This study identified targets where compounds exhibited >50% average inhibition of radioligand binding at a 10 μM test concentration, followed by determination of Kᵢ values for these "hits".

Functional Activity

Functional activity was assessed to determine the effect of 4-HO-EPT on receptor activation. The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response, indicating its potency. The Eₘₐₓ value represents the maximum response elicited by the compound relative to the endogenous agonist (serotonin), indicating its efficacy.

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of 4-HO-EPT at 5-HT₂ Receptors

| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT response) |

| 5-HT₂ₐ | 25 | 96% |

| 5-HT₂ₑ | 1.9 | 111% |

| 5-HT₂C | 13 | 91% |

Data extracted from Glatfelter et al. (2023). Functional activity was measured via a calcium flux assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, as described by Glatfelter et al. (2023).

Radioligand Binding Assays

These assays were performed to determine the binding affinity of the test compounds at various receptors.

-

Objective: To determine the inhibition constant (Kᵢ) of 4-HO-EPT at a panel of neurotransmitter receptors and transporters.

-

Method:

-

Primary Screen: Test compounds were initially screened at a concentration of 10 μM in radioligand binding assays for a wide range of targets. Targets where the compound caused >50% inhibition of radioligand binding were selected for further characterization.

-

Kᵢ Determination: For the selected targets, competition binding experiments were performed using various concentrations of the test compound against a specific radioligand for that target.

-

Specific Radioligands Used:

-

5-HT₁ₐ: [³H]WAY100635

-

5-HT₂ₐ: [³H]ketanserin

-

5-HT₂ₑ: [³H]LSD

-

5-HT₂C: [³H]mesulergine

-

And others as specified in the original publication for the full panel.

-

-

Incubation: Assays were conducted in 96-well plates containing the receptor preparation (from cell lines or animal tissue), the radioligand, and the test compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters was quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) were determined by nonlinear regression analysis. Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

In Vitro Functional Assays (Calcium Flux)

These assays were used to measure the functional potency and efficacy of the compounds as agonists at 5-HT₂ receptors.

-

Objective: To determine the EC₅₀ and Eₘₐₓ values for 4-HO-EPT at human 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C receptors.

-

Method:

-

Cell Culture: Human embryonic kidney (HEK) cells stably expressing the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor were used.

-

Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Various concentrations of the test compound (4-HO-EPT) or the reference agonist (serotonin) were added to the cells.

-

Signal Detection: Activation of the 5-HT₂ receptors (which are Gq-coupled) leads to an increase in intracellular calcium concentration. This change in calcium levels was detected as an increase in fluorescence intensity using a plate reader.

-

Data Analysis: Concentration-response curves were generated by plotting the change in fluorescence against the logarithm of the agonist concentration. EC₅₀ and Eₘₐₓ values were determined by fitting the data to a four-parameter logistic equation.

-

Visualizations: Signaling Pathways and Workflows

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Upon activation by an agonist like EPT or its analogs, it initiates a well-characterized signaling cascade.

Caption: Canonical Gq signaling pathway for the 5-HT₂A receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for determining the binding affinity of a compound.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Flux Functional Assay

This diagram shows the steps involved in assessing the functional activity of a compound at a Gq-coupled receptor.

Caption: Workflow for a calcium flux functional assay.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the peer-reviewed literature, its structural similarity to other psychedelic tryptamines strongly suggests it functions as a serotonin receptor agonist, with a primary affinity for the 5-HT₂A receptor. The detailed pharmacological data for the close analog 4-HO-EPT presented in this guide reveals high affinity and potent agonism at 5-HT₂ₐ and 5-HT₂ₑ receptors, with notable affinity for several other serotonin receptor subtypes.

This information provides a solid foundation for inferring the likely pharmacological profile of EPT. However, to fully elucidate its mechanism of action, further research is imperative. Future studies should focus on conducting comprehensive in vitro binding and functional assays specifically with EPT across all serotonin receptor subtypes. Such research will be critical for understanding its potential therapeutic applications and safety profile.

References

In Vitro Binding Affinity of EPT at 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of N-ethyl-N-propyltryptamine (EPT) at the serotonin (B10506) 2A (5-HT2A) receptor. Due to a lack of specific published Ki or IC50 values for EPT at the 5-HT2A receptor, this document summarizes available data for structurally related tryptamine (B22526) analogs to provide a comparative context for its potential affinity. This guide also details the experimental protocols for determining binding affinity and illustrates the associated signaling pathways.

Data Presentation: Comparative Binding Affinities of Tryptamines at the 5-HT2A Receptor

| Compound | N,N-Dialkyl Group | 5-HT2A Binding Affinity (Ki, nM) | Reference |

| DMT | Dimethyl | 527 | |

| DET | Diethyl | Similar potency to DMT | |

| DPT | Dipropyl | Similar potency to DMT |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of in vitro binding affinity for compounds like EPT at the 5-HT2A receptor is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (the "competitor," e.g., EPT) to displace a radioactively labeled ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT2A receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells), or homogenized tissue from brain regions with high 5-HT2A receptor density (e.g., frontal cortex).

-

Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin or [125I]DOI.

-

Test Compound: The unlabeled compound of interest (e.g., EPT) at various concentrations.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin (B1673593) or spiperone) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counter: A device to measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and stored at -80°C. On the day of the experiment, the membranes are thawed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.

-

Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

References

An In-depth Technical Guide on the Toxicological Data for Ethylpropyltryptamine in Animal Models

Disclaimer: Direct toxicological data for Ethylpropyltryptamine (EPT) in animal models is exceedingly scarce in publicly available scientific literature. This guide summarizes the available information on EPT and provides contextual data from studies on its close structural analogs, Diethyltryptamine (DET) and Dipropyltryptamine (DPT), to offer a comparative toxicological profile. The information on analogs should not be directly extrapolated to EPT.

Introduction to this compound (EPT)

This compound (EPT), or N-ethyl-N-propyltryptamine, is a lesser-known psychedelic substance belonging to the tryptamine (B22526) class.[1] It is structurally related to other N,N-dialkylated tryptamines such as Dimethyltryptamine (DMT), Diethyltryptamine (DET), and Dipropyltryptamine (DPT).[2] EPT is presumed to act as a partial agonist at the 5-HT2A serotonin (B10506) receptor, a common mechanism for many hallucinogenic tryptamines.[3]

Toxicological Data for this compound (EPT) in Animal Models

A single in vivo study in rats investigating the metabolism of EPT has been identified. While this study was not designed to assess toxicity, its findings provide some insight.

2.1. Metabolism and Excretion in Rats

An investigation into the metabolic fate of EPT in rats following oral administration revealed extensive metabolism. The parent compound was not detected in urine samples.[3] The primary metabolic pathways involved hydroxylation of the indole (B1671886) ring and N-dealkylation, followed by conjugation with glucuronic acid.[3]

Experimental Protocol: Metabolism Study in Rats

-

Animal Model: Male Sprague-Dawley rats.[3]

-

Administration: Oral gavage. The exact dosage was not specified in the abstract.[3]

-

Sample Collection: Urine was collected for analysis.[3]

-

Analytical Method: Liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) was used to identify metabolites.[3]

Key Findings:

-

EPT is extensively metabolized in vivo.[3]

-

The parent drug is not excreted unchanged in the urine.[3]

-

Major metabolites include hydroxy-EPT and two hydroxy-EPT glucuronide isomers.[3]

-

The metabolic pathway in rats primarily involves hydroxylation of the indole ring and N-dealkylation.[3]

No adverse effects or signs of toxicity were reported in this metabolism study. However, the absence of such reports does not confirm the safety of the compound, as the study was not designed to assess toxicological endpoints.

Toxicological and Behavioral Data for EPT Analogs in Animal Models

Due to the limited data on EPT, this section presents information on its close structural analogs, DET and DPT. This information provides a comparative context for the potential effects of EPT.

3.1. Diethyltryptamine (DET)

DET is a psychedelic tryptamine that is orally active.[4] In animal models, it has been shown to produce behavioral effects indicative of hallucinogenic potential.

Quantitative Data for DET in Animal Models

| Parameter | Species | Dose/Concentration | Effect | Reference |

| MAO-A Inhibition | Rat (in vitro) | IC50: 59 µM (serotonin substrate) | Weak reversible inhibitor | [4] |

| MAO-A Inhibition | Rat (in vivo) | 30 mg/kg (injection) | 67% reduction in brain MAO-A activity | [4] |

| Head-twitch Response | Rodents | Not specified | Elicits response (proxy for psychedelic-like effects) | [4] |

3.2. Dipropyltryptamine (DPT)

DPT is another synthetic tryptamine hallucinogen.[5] Studies in rodents suggest its effects are mediated by serotonin receptors.[5][6] While thorough toxicological evaluation is lacking, its toxicity is considered comparable to other tryptamines like DMT.[7]

Quantitative Data for DPT in Animal Models

| Parameter | Species | Dose/Concentration | Effect | Reference |

| Head-twitch Response | Mice | Dose-dependent | Elicits biphasic dose-effect curve | [5][6] |

| Drug Discrimination | Rats | Not specified | Partial to full substitution for LSD, psilocybin, or MDMA | [5][6] |

Experimental Protocol: DPT-induced Head-Twitch Response in Mice

-

Administration: Intraperitoneal injection of DPT at various doses.[5][6]

-

Behavioral Assessment: The number of head-twitches was counted for a specified period after drug administration.[5][6]

-

Antagonist Studies: In some experiments, selective 5-HT1A (WAY-100635) and 5-HT2A (M100907) receptor antagonists were administered prior to DPT to investigate the mechanism of action.[5][6]

Signaling Pathways

4.1. Metabolic Pathway of EPT in Rats

The following diagram illustrates the metabolic transformation of this compound in rats as identified in the literature.[3]

Caption: Metabolic pathway of this compound (EPT) in rats.

4.2. Proposed Signaling Pathway for DPT-Induced Behavioral Effects

Based on antagonist studies with the EPT analog DPT, the following signaling pathway is proposed to mediate its hallucinogen-like effects in rodents.[5][6]

Caption: Proposed signaling pathway for DPT-induced head-twitch response.

Summary and Conclusion

There is a significant lack of direct toxicological data for this compound in animal models. The only available in vivo study in rats focused on metabolism and did not report any toxic effects.[3] However, the absence of reported toxicity in a metabolism study is not a substitute for comprehensive toxicological evaluation.

Data from the structural analogs Diethyltryptamine (DET) and Dipropyltryptamine (DPT) suggest that EPT is likely to have psychoactive effects mediated by the serotonergic system, particularly the 5-HT2A receptor.[4][5][6] Behavioral studies in rodents with these analogs indicate the potential for hallucinogen-like effects.[4][5][6] The general toxicity profile of DPT is considered comparable to other tryptamines, with risks of acute adverse reactions.[7]

Further research, including dose-ranging acute and chronic toxicity studies, is necessary to establish a comprehensive toxicological profile for this compound. Researchers and drug development professionals should exercise caution when working with this compound due to the limited safety data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diethyltryptamine - Wikipedia [en.wikipedia.org]

- 5. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipropyltryptamine - Wikipedia [en.wikipedia.org]

Navigating the Toxicological Landscape: A Technical Guide to Acute and Chronic Toxicity Studies of Novel Compounds

Disclaimer: The following guide provides a comprehensive overview of the principles, methodologies, and data interpretation related to acute and chronic toxicity studies. As no specific public data is available for a compound designated "EPT," this document serves as an in-depth, generalized technical whitepaper for researchers, scientists, and drug development professionals. All tables, protocols, and visualizations are illustrative and based on established toxicological testing paradigms.

Introduction to Toxicity Assessment

Toxicity studies are fundamental to the safety assessment of any new chemical entity, be it a pharmaceutical, industrial chemical, or consumer product. These studies aim to identify potential adverse effects on human health and the environment. Toxicological evaluation is broadly categorized into acute and chronic studies, each providing distinct and critical information for risk assessment.

Acute toxicity studies investigate the adverse effects of a substance following a single dose or multiple doses given within 24 hours.[1] The primary goal is to determine the immediate toxic potential, identify target organs for toxicity, and establish a dose-response relationship.[1] This information is crucial for classifying the substance's hazard level and guiding dose selection for further studies.[1]

Chronic toxicity studies , in contrast, evaluate the potential health hazards from repeated exposure to a substance over a prolonged period, which can range from 26 to 52 weeks depending on the test species.[2] These studies are designed to characterize the toxic effects of a substance after long-term exposure, identify target organs, assess the potential for accumulation, and establish a No-Observed-Adverse-Effect Level (NOAEL).[2] The data from chronic studies are essential for setting safe exposure limits for humans.[2]

Methodologies in Toxicity Testing

The design and execution of toxicity studies are guided by internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability. The choice of animal species, route of administration, and duration of the study depends on the substance's properties and its intended use.[2]

Acute Toxicity Testing Protocols

A typical acute toxicity study involves the administration of the test substance to at least two mammalian species, one of which is a non-rodent.[1] The route of administration (e.g., oral, dermal, inhalation) is chosen based on the most likely route of human exposure.[2]

Key Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

-

Animal Selection: Healthy, young adult rodents (usually rats or mice) of a single sex are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days.

-

Dosing: A single animal is dosed with the test substance at a starting dose level. The dose is selected based on available information about the substance.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential dosing continues until specific stopping criteria are met.

-

Data Analysis: The LD50 (median lethal dose) is calculated using maximum likelihood methods.

Chronic Toxicity Testing Protocols

Chronic toxicity studies are long-term experiments, typically lasting 12 months in rodents.[3] They involve daily administration of the test substance to assess the cumulative effects.

Key Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

-

Animal Selection: At least 20 rodents per sex per group are used.[3]

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are included.[3]

-

Administration: The substance is administered daily, typically mixed in the diet, drinking water, or by gavage.

-

In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly. Detailed clinical examinations are performed regularly.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.

-

Terminal Procedures: At the end of the study, all animals are euthanized. A full necropsy is performed, and organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs from all dose groups are also examined.

-

Data Analysis: Statistical analysis is performed to identify any dose-related effects. The NOAEL is determined.

Data Presentation and Interpretation

Quantitative data from toxicity studies are summarized in tables to facilitate comparison and interpretation.

Acute Toxicity Data

The primary endpoint of acute toxicity studies is often the LD50.

Table 1: Illustrative Acute Toxicity Profile of a Hypothetical Substance

| Species | Route of Administration | LD50 (mg/kg body weight) | 95% Confidence Interval | Observed Signs of Toxicity |

| Rat | Oral | 350 | 280 - 420 | Sedation, lethargy, ataxia |

| Mouse | Oral | 550 | 480 - 620 | Hypoactivity, piloerection |

| Rabbit | Dermal | > 2000 | - | Mild skin irritation at the application site |

| Rat | Inhalation (4h) | LC50: 2.5 mg/L | 2.1 - 2.9 mg/L | Respiratory distress, gasping |

Chronic Toxicity Data

Chronic toxicity studies provide a wealth of information on the long-term effects of a substance.

Table 2: Illustrative Summary of a 90-Day Chronic Toxicity Study in Rats

| Parameter | Low Dose (10 mg/kg/day) | Mid Dose (50 mg/kg/day) | High Dose (250 mg/kg/day) |

| Body Weight | No significant change | No significant change | Decreased body weight gain in males |

| Hematology | No significant change | Mild, non-significant decrease in RBC count | Anemia (decreased RBC, HGB, HCT) |

| Clinical Chemistry | No significant change | Increased ALT, AST | Significant increase in liver enzymes (ALT, AST, ALP) |

| Organ Weights | No significant change | Increased relative liver weight | Increased absolute and relative liver weights |

| Histopathology | No significant findings | Minimal centrilobular hypertrophy in the liver | Moderate centrilobular hypertrophy, single-cell necrosis in the liver |

| NOAEL | 10 mg/kg/day | - | - |

| LOAEL | - | 50 mg/kg/day | - |

Visualization of Toxicological Workflows and Pathways

Diagrams are essential for visualizing complex processes in toxicology.

References

A Technical Guide to Research-Grade N-Ethyl-N-propyltryptamine (EPT): Sourcing, Purity, and Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade N-Ethyl-N-propyltryptamine (EPT), a synthetic tryptamine (B22526) compound of interest in neuropharmacology and related fields. EPT, also known as Ethylpropyltryptamine, is a derivative of the foundational psychedelic compound N,N-Dimethyltryptamine (DMT).[1][2] This document outlines the common sourcing and synthesis pathways for EPT, details on purity standards and analytical methodologies for its characterization, and a review of its primary mechanism of action.

Sourcing and Synthesis of EPT

Research-grade EPT is primarily available through specialized chemical suppliers that synthesize and characterize novel psychoactive substances for scientific use.[1] The original synthesis date of EPT is not definitively known, and it emerged on the research chemical market around 2016.[1] While detailed proprietary synthesis methods are not always disclosed by commercial vendors, the scientific literature points to established synthetic routes for N,N-dialkylated tryptamines that are applicable to EPT.

A prevalent method for the synthesis of tryptamines is the Speeter-Anthony tryptamine synthesis.[3][4] This route typically begins with indole (B1671886) or a substituted indole. The general workflow involves the reaction of indole with oxalyl chloride, followed by reaction with N-ethyl-N-propylamine to form the corresponding glyoxalylamide intermediate. This intermediate is then reduced, commonly with a metal hydride reducing agent like lithium aluminum hydride (LiAlH4), to yield the final N-Ethyl-N-propyltryptamine product.[5]

Purity Standards and Impurities

For research applications, particularly in pharmacology and drug development, the purity of the investigational compound is critical. While there are no official pharmacopeial standards for EPT, suppliers of research-grade materials typically provide a certificate of analysis (CoA) with a purity of ≥98%.

Common impurities in synthetically produced tryptamines can include starting materials, reagents, and byproducts of the synthesis process. For the Speeter-Anthony route, potential impurities could include unreacted indole, residual glyoxalylamide intermediate, and byproducts from incomplete reduction. Purification is often achieved through crystallization of a salt form, such as EPT fumarate, which also improves the compound's stability.[6]

| Parameter | Specification | Typical Analytical Method |

| Appearance | White to off-white powder | Visual Inspection |

| Identity | Conforms to the structure of N-Ethyl-N-propyltryptamine | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Purity | ≥98% | HPLC, GC-MS |

| Residual Solvents | Within acceptable limits for laboratory use | GC-MS Headspace |

Analytical Methodologies

Accurate and precise analytical methods are essential for the confirmation of identity and the determination of purity for research-grade EPT. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of EPT and separating it from potential impurities.

Experimental Protocol (Representative):

-

Instrumentation: Agilent 1260 Infinity HPLC with a binary pump and a Diode Array Detector (DAD).

-

Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.

-

Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: Start at 5% B, ramp to 40% B over 4 minutes, then to 70% B over 2 minutes, and finally to 100% B over 5 minutes. Hold for 1 minute before returning to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Detection: UV at 280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of EPT and its volatile impurities.

Experimental Protocol (Representative):

-

Instrumentation: Agilent GC-MS system with a 7000D triple quadrupole mass spectrometer.[7]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

-

MS Transfer Line: 280 °C.[7]

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of EPT. Both ¹H and ¹³C NMR are utilized. The chemical shifts will be dependent on the solvent used.

Mechanism of Action and Signaling Pathway

EPT is believed to exert its psychedelic effects primarily through its action as a partial agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[8] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G proteins.[9][10]

Activation of the 5-HT2A receptor by an agonist like EPT initiates an intracellular signaling cascade. This process begins with a conformational change in the receptor, leading to the activation of the Gq protein. The activated α-subunit of the Gq protein then stimulates the enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[10][11]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10] The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[11] The activation of PKC and the elevation of intracellular calcium lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the perceptual and cognitive effects of 5-HT2A receptor agonists.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 4. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

- 5. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. psychedelicreview.com [psychedelicreview.com]

- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 11. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethylpropyltryptamine (EPT)

For Researchers, Scientists, and Drug Development Professionals

Historical Context and Discovery

N-Ethyl-N-propyltryptamine, or EPT, is a lesser-known synthetic molecule belonging to the tryptamine (B22526) class. Tryptamines are a broad class of compounds characterized by an indole (B1671886) ring structure connected to an amino group by an ethyl side chain.[1][2] This family includes endogenous neurotransmitters like serotonin (B10506) and psychedelic compounds such as N,N-Dimethyltryptamine (DMT).[2]

Unlike many other psychedelic tryptamines, EPT does not have a documented history of synthesis by renowned psychedelic chemist Alexander Shulgin in his comprehensive book, TiHKAL (Tryptamines I Have Known and Loved).[3][4] The original synthesis date of EPT remains unknown.[1] It emerged on the online research chemical market in 2016, seemingly as a novel creation from clandestine drug design rather than from formal academic or pharmaceutical research.[1]

Initial scientific interest has been focused on characterizing its chemical structure and understanding its relationship to more well-studied tryptamines like DMT, N,N-Diethyltryptamine (DET), and N,N-Dipropyltryptamine (DPT).[1][4] In 2020, a significant step in its formal characterization was made when the crystal structure of its hydrofumarate salt was published, providing essential data for further biological studies.[4] This research is pivotal for developing pure, crystalline forms of the compound, which are necessary for conducting meaningful pharmacological and toxicological assessments.[4]

The legal status of EPT varies by country. In the United Kingdom, it is controlled as a Class A substance under the tryptamine catch-all clause.[1] In the United States, EPT is not explicitly scheduled but could be considered an analogue of DMT, a Schedule I drug, potentially subjecting it to prosecution under the Federal Analogue Act.[3][5] Germany has also controlled EPT under its New Psychoactive Substances Act (NpSG).[1]

Pharmacological Profile

Virtually no formal pharmacological data from peer-reviewed studies exists for EPT.[1] However, based on its structural similarity to other psychedelic tryptamines, its primary mechanism of action is presumed to be as a partial agonist at the serotonin 5-HT2A receptor.[1][4][6] This receptor is the principal target for classic psychedelic drugs and is responsible for mediating their hallucinogenic effects.[7][8] The interaction with the 5-HT2A receptor is thought to initiate a cascade of intracellular signaling events.

Anecdotal reports from non-scientific sources describe the subjective effects of EPT as being milder and less immersive compared to structurally similar tryptamines like DMT and DPT.[1][9]

Quantitative Data

Due to the lack of formal research, no quantitative binding affinity (Ki), efficacy (EC50), or pharmacokinetic data from controlled studies are available in the scientific literature. The table below compares EPT to its close structural analogues, for which some data is available. This comparative data is provided for contextual understanding within the N,N-disubstituted tryptamine family.

| Compound | Common Dosage Range (Oral) | Duration of Action | Receptor Binding Profile (Presumed/Known) |

| Ethylpropyltryptamine (EPT) | Unknown (No formal studies) | Unknown (No formal studies) | Presumed 5-HT2A partial agonist[1][6] |

| Diethyltryptamine (DET) | 50 - 100 mg[7] | 2 - 4 hours[7] | Non-selective serotonin receptor agonist[7] |

| Dipropyltryptamine (DPT) | 100 - 250 mg | 2 - 4 hours[8] | Serotonin 5-HT2A receptor agonist[8] |

| Ethylisopropyltryptamine (EiPT) | 24 - 40 mg[10][11] | 4 - 6 hours[10][11] | Psychedelic effects suggest 5-HT2A agonism[11] |

Experimental Protocols: Synthesis

While EPT was not detailed in Shulgin's TiHKAL, the synthesis of N,N-disubstituted tryptamines generally follows established chemical routes.[2] A common method is the Speeter–Anthony tryptamine synthesis, which involves the reaction of indole with oxalyl chloride, followed by reaction with a desired dialkylamine and subsequent reduction.

General Synthesis Route for N-Ethyl-N-propyltryptamine

The following protocol is a generalized representation based on standard tryptamine synthesis methodologies, such as those used for related compounds.[12]

Step 1: Formation of Indole-3-glyoxylyl Chloride

-

Indole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

-

The solution is cooled in an ice bath.

-

Oxalyl chloride is added dropwise to the cooled solution.

-

The reaction mixture is stirred for a period, resulting in the formation of a solid precipitate of indole-3-glyoxylyl chloride.

Step 2: Amidation with N-ethylpropylamine

-

The precipitate from Step 1 is suspended in a fresh portion of the anhydrous solvent.

-

A solution of N-ethylpropylamine is added dropwise to the suspension.

-

The reaction is stirred, allowing the formation of the N-ethyl-N-propyl-indole-3-glyoxylamide intermediate.

Step 3: Reduction of the Amide

-

The glyoxylamide intermediate is reduced using a strong reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

The reaction is typically heated under reflux to drive it to completion.

-

Upon completion, the reaction is carefully quenched, and the product is extracted.

Step 4: Purification and Salt Formation

-

The crude EPT freebase is purified using standard techniques such as column chromatography or recrystallization.

-

For improved stability and handling, the purified freebase can be converted to a salt, such as the hydrofumarate, by reacting it with fumaric acid in a suitable solvent.[13][14]

Visualizations: Workflows and Pathways

Historical Timeline of this compound

Caption: A timeline illustrating the obscure origins and recent emergence of EPT.

Generalized Synthesis Workflow for EPT

Caption: A generalized workflow for the synthesis of N-Ethyl-N-propyltryptamine (EPT).

Hypothesized 5-HT2A Receptor Signaling Pathway

Caption: Hypothesized signaling cascade following EPT binding to the 5-HT2A receptor.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. psychedelicreview.com [psychedelicreview.com]

- 5. This compound [medbox.iiab.me]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Diethyltryptamine - Wikipedia [en.wikipedia.org]

- 8. Dipropyltryptamine - Wikipedia [en.wikipedia.org]

- 9. trippywiki.com [trippywiki.com]

- 10. Ethylisopropyltryptamine - Wikipedia [en.wikipedia.org]

- 11. Ethylisopropyltryptamine [bionity.com]

- 12. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rare-chems.com [rare-chems.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Ethylpropyltryptamine (EPT)

Introduction

Ethylpropyltryptamine (EPT), also known as N-ethyl-N-propyltryptamine, is a synthetic tryptamine (B22526) and a structural analog of other psychoactive tryptamines like DMT, DET, and DPT.[1][2] As a designer drug, its detection in seized materials and biological samples is crucial for forensic and clinical toxicology. This document provides an overview of the primary analytical methods for the detection and quantification of EPT and related tryptamines, including detailed protocols and data for researchers, scientists, and drug development professionals. While specific quantitative data for EPT is limited in published literature, the methodologies presented for analogous compounds are readily adaptable.

I. Analytical Techniques

The most common and reliable techniques for the analysis of tryptamines, including EPT, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6] These methods offer high sensitivity and selectivity, which are essential for the unambiguous identification and quantification of these substances in complex matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique in forensic drug analysis.[3] It provides two levels of identification: the retention time of the analyte and its mass fragmentation pattern.[3] For tryptamines, derivatization is sometimes employed to improve chromatographic behavior and sensitivity.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, often requiring minimal sample preparation.[7][8] It is particularly well-suited for the analysis of tryptamines in biological fluids like blood and urine.[4][7]

II. Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of tryptamines analogous to EPT. These values can serve as a benchmark for method development and validation for EPT detection.

| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| GC-MS | Various Tryptamines | Seized Drugs | 2.5 - 25 µg/mL | - | - | [3] |

| GC-MS | AMT, DMT, 2CB, DPT, etc. (derivatized) | Blood/Urine | 5 - 10 ng/mL | - | 50 - 1000 ng/mL | [4] |

| LC-MS | 5-MeO-DiPT | Urine | 5 ng/mL | - | 25 - 1500 ng/mL | [4] |

| LC-MS/MS | Psilocybin & Analogs | Plasma | - | 0.5 - 5 ng/mL | 0.5 - 100 ng/mL | [7] |

| LC-MS | Tryptamine, DMT, 5-MeO-DMT, etc. | Plant Material | 0.06 - 0.11 ng/mL | 0.18 - 0.34 ng/mL | - | [9] |

Experimental Protocols

Protocol 1: GC-MS Analysis of EPT in Seized Material (Adapted from General Tryptamine Protocols)

This protocol is a general procedure for the identification of EPT in solid or liquid samples.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Accurately weigh and dissolve approximately 0.5 mg of the suspected EPT sample in 1.5 mL of deionized water.

-

Add 20 µL of 0.2 N NaOH to basify the solution.

-

Perform a liquid-liquid extraction with 1.5 mL of methylene (B1212753) chloride.

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer (containing the EPT free base) to a clean vial and dry it over anhydrous sodium sulfate.[10]

-